Cas no 689264-80-0 (N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide)
N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide
- N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide
- Benzamide, N-[2-(2-methyl-1H-indol-1-yl)ethyl]-
- BDBM44448
- AKOS001816496
- N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide
- SR-01000124263
- 689264-80-0
- N-[2-(2-methyl-1-indolyl)ethyl]benzamide
- cid_3241951
- MLS000091077
- IFLab1_003083
- AB00409733-09
- HMS2309B22
- EU-0025013
- N-[2-(2-methylindol-1-yl)ethyl]benzamide
- CHEMBL1530789
- SMR000025640
- IDI1_009542
- SR-01000124263-1
- CHEBI:108538
- Q27187442
- NCGC00043486-02
- HMS1420M03
- F0613-0146
-
- Inchi: 1S/C18H18N2O/c1-14-13-16-9-5-6-10-17(16)20(14)12-11-19-18(21)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,21)
- InChI Key: SSYAUVNBEGNTHT-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C=C1C)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 278.142
- Monoisotopic Mass: 278.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 34Ų
Experimental Properties
- Density: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 532.9±33.0 °C(Predicted)
- pka: 14.63±0.46(Predicted)
N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0613-0146-2μmol |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-5μmol |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-10μmol |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-20μmol |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-1mg |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-2mg |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-3mg |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-4mg |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-5mg |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0613-0146-10mg |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide |
689264-80-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide
Introduction to N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide (CAS No. 689264-80-0)
N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide, a compound with the chemical identifier CAS No. 689264-80-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential pharmacological properties and its relevance in the development of novel therapeutic agents.
The molecular framework of N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide consists of a benzamide moiety linked to an ethyl chain, which is further substituted with a 2-methylated indole ring. This structural configuration suggests a high degree of complexity, which may contribute to its unique biological interactions. The presence of the indole ring, particularly the 2-methyl substituent, is noteworthy as indole derivatives are well-documented for their involvement in various biological pathways and have been extensively studied for their potential in drug discovery.
In recent years, there has been a surge in research focusing on indole-based compounds due to their demonstrated efficacy in modulating multiple signaling pathways. The benzamide moiety, on the other hand, is known for its role in enhancing the bioavailability and metabolic stability of pharmaceutical compounds. The combination of these structural features in N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide positions it as a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The indole ring is particularly relevant in this context, as it has been shown to interact with a variety of neurotransmitter receptors and enzymes. For instance, studies have indicated that indole derivatives can modulate the activity of serotonin receptors, which are implicated in conditions such as depression and anxiety. Additionally, the benzamide group may contribute to neuroprotective effects by influencing key enzymatic pathways involved in neurodegeneration.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of compounds like N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes that are overexpressed in cancer cells. Specifically, preliminary data indicate that it could interfere with the activity of kinases and other enzymes that play critical roles in tumor growth and survival. These findings align with the broader trend toward developing targeted therapies that exploit specific molecular vulnerabilities of cancer cells.
The synthesis and characterization of N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide have also benefited from modern synthetic methodologies. Advances in organic synthesis have allowed for more efficient and scalable production processes, which are essential for moving promising candidates into clinical trials. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex indole core, while solid-phase synthesis has facilitated rapid library preparation for high-throughput screening.
In addition to its potential therapeutic applications, N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide has sparked interest among researchers exploring novel mechanisms of action for existing drugs. By leveraging structural analogs and derivatives, scientists aim to identify compounds that can enhance or modify the effects of known therapeutic agents without introducing significant side effects. This approach is particularly relevant in chronic disease management, where long-term treatment with minimal adverse effects is often required.
The role of N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide in drug discovery is further underscored by its compatibility with modern biotechnological platforms. CRISPR-based screening technologies and organ-on-a-chip models have enabled researchers to assess the compound's efficacy and safety across multiple biological systems more rapidly than traditional methods. These innovations are accelerating the pace at which new drugs are developed and brought to market.
Ethical considerations also play a crucial role in the research and development process for compounds like N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide. Ensuring that studies are conducted responsibly and with appropriate oversight is essential for maintaining public trust and advancing scientific knowledge responsibly. Collaborative efforts between academia, industry, and regulatory bodies help ensure that research is both innovative and ethically sound.
The future prospects for N-2-(2-methyl-1H-indol-1-y)l ethylbenzamide appear promising, with ongoing studies aimed at elucidating its full pharmacological profile. As research progresses, it is likely that new applications and mechanisms of action will be uncovered, further solidifying its position as a key player in pharmaceutical development. The compound's unique structural features make it an attractive candidate for future investigations into novel therapeutic strategies.
689264-80-0 (N-2-(2-methyl-1H-indol-1-yl)ethylbenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)